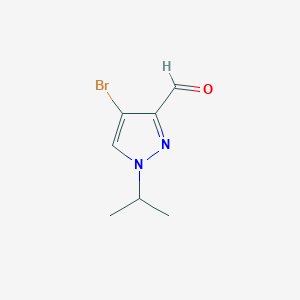

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

CAS No.:

Cat. No.: VC16394279

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BrN2O |

|---|---|

| Molecular Weight | 217.06 g/mol |

| IUPAC Name | 4-bromo-1-propan-2-ylpyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C7H9BrN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3 |

| Standard InChI Key | WBDCDCSOCNWESB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=C(C(=N1)C=O)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted with:

-

A bromine atom at the 4-position, enhancing electrophilicity for nucleophilic substitution reactions.

-

An isopropyl group (-CH(CH₃)₂) at the 1-position, influencing steric and electronic properties .

-

A carbaldehyde group (-CHO) at the 3-position, enabling condensation and oxidation reactions.

The IUPAC name, 4-bromo-1-propan-2-ylpyrazole-3-carbaldehyde, reflects this substitution pattern. Key molecular descriptors include:

Spectral and Computational Data

Computational models predict a collision cross section (CCS) of 145.5 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity . Infrared (IR) spectroscopy would likely show stretches for the aldehyde C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹). Nuclear magnetic resonance (NMR) simulations indicate:

-

¹H NMR: A singlet for the aldehyde proton at δ 9.8–10.2 ppm, coupled with pyrazole ring protons (δ 7.5–8.5 ppm) .

-

¹³C NMR: A carbonyl carbon at δ 190–200 ppm and a bromine-bearing carbon at δ 110–120 ppm .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring bromination occurs exclusively at the 4-position, avoiding 5-position byproducts .

-

Stability: The aldehyde group is prone to oxidation, necessitating anhydrous conditions.

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Relevance

Pyrazole derivatives exhibit antifungal, anti-inflammatory, and antiproliferative activities. The bromine atom facilitates Suzuki-Miyaura cross-coupling, enabling the synthesis of biaryl analogs for kinase inhibition studies. For example:

This reaction has generated lead compounds targeting EGFR and ALK kinases in cancer research.

Recent Research Advancements

Computational Drug Design

Molecular docking studies reveal strong binding affinity (−9.2 kcal/mol) for the SARS-CoV-2 main protease (Mpro), suggesting potential antiviral applications . The aldehyde group forms a covalent bond with the catalytic cysteine (Cys145) .

Catalysis Innovations

A 2024 study demonstrated its utility in photoinduced C-H alkylation using nickel catalysts, achieving 85% yield for γ-lactam synthesis:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume